molecular formula C17H12F2N8OS2 B11076830 1,3-bis{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}propan-2-one

1,3-bis{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}propan-2-one

Cat. No.: B11076830
M. Wt: 446.5 g/mol
InChI Key: HROSGPUNZNYZRP-UHFFFAOYSA-N
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Description

1,3-BIS{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETONE is a complex organic compound characterized by the presence of fluorophenyl and tetraazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETONE typically involves multiple steps. The process begins with the preparation of the 4-fluorophenyl-1H-1,2,3,4-tetraazole intermediate. This intermediate is then reacted with a suitable acetone derivative under controlled conditions to form the final compound. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1,3-BIS{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-BIS{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETONE involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and tetraazolyl groups play a crucial role in its binding affinity and reactivity. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and cellular responses, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS(4-FLUOROBENZOYL)BENZENE: Shares the fluorophenyl group but differs in the overall structure and functional groups.

    Bis(4-fluorophenyl)methanone: Another compound with fluorophenyl groups, used in different applications.

    Fluconazole Related Compound B: Contains fluorophenyl and triazole groups, similar to the tetraazolyl group in the target compound.

Uniqueness

1,3-BIS{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETONE is unique due to the presence of both fluorophenyl and tetraazolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12F2N8OS2

Molecular Weight

446.5 g/mol

IUPAC Name

1,3-bis[[1-(4-fluorophenyl)tetrazol-5-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C17H12F2N8OS2/c18-11-1-5-13(6-2-11)26-16(20-22-24-26)29-9-15(28)10-30-17-21-23-25-27(17)14-7-3-12(19)4-8-14/h1-8H,9-10H2

InChI Key

HROSGPUNZNYZRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)CSC3=NN=NN3C4=CC=C(C=C4)F)F

Origin of Product

United States

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